(R)-1-Phenylbutylamine

描述

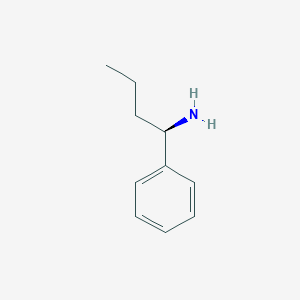

®-1-Phenylbutylamine is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a phenyl group attached to a butylamine chain, with the amine group located at the first carbon of the butyl chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its biological activity and interactions.

准备方法

Synthetic Routes and Reaction Conditions: ®-1-Phenylbutylamine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine with high enantiomeric purity.

Industrial Production Methods: In industrial settings, the production of ®-1-Phenylbutylamine often involves the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer. The process may include steps such as hydrogenation, resolution of racemic mixtures, or asymmetric synthesis using chiral ligands.

化学反应分析

Types of Reactions: ®-1-Phenylbutylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

科学研究应用

Pharmaceutical Applications

Chiral Building Block

(R)-1-Phenylbutylamine serves as a chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric properties make it suitable for the production of drugs that require specific stereochemistry for efficacy. For instance, it has been utilized in synthesizing (S)-1-phenylethylamine, which is a precursor for several therapeutic agents .

Inhibition Studies

Studies have shown that this compound acts as an effective inhibitor of (R)-1-phenylethylamine. This property has implications for developing drugs targeting specific pathways where these amines are involved . The inhibition mechanism was explored through turbidity measurements, indicating its potential role in modulating biological activities related to amine metabolism.

Biocatalysis

Transaminase Applications

this compound is a substrate for various transaminases, which are enzymes that catalyze the transfer of amino groups. Research has focused on engineering transaminases to improve their stability and substrate scope for bulky amines like this compound. For example, engineered variants of ω-transaminases have demonstrated enhanced activity towards this compound, facilitating its use in asymmetric synthesis .

Case Study: Pseudomonas jessenii Transaminase

A study involving the ω-transaminase from Pseudomonas jessenii highlighted how engineered variants could convert this compound with high efficiency under harsh conditions. The results indicated that specific mutations in the enzyme improved its tolerance to solvents and elevated temperatures, leading to higher yields of desired products .

Asymmetric Synthesis

Kinetic Resolution

this compound has been utilized in kinetic resolution processes to separate enantiomers efficiently. The compound's ability to undergo selective reactions with chiral catalysts allows for the production of enantiopure compounds, which are critical in drug development .

| Study | Enzyme/Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Study A | Engineered PjTA | 92 | >99 |

| Study B | Kinetic Resolution | 85 | Not specified |

Industrial Applications

Biocatalytic Processes

The incorporation of this compound in industrial biocatalytic processes showcases its utility in producing high-value chemicals. Its application extends to synthesizing non-proteinogenic amino acids and other chiral amines, contributing to more sustainable manufacturing practices .

作用机制

The mechanism of action of ®-1-Phenylbutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

相似化合物的比较

(S)-1-Phenylbutylamine: The enantiomer of ®-1-Phenylbutylamine, with a different spatial arrangement of atoms.

Phenylethylamine: A structurally similar compound with a shorter carbon chain.

Amphetamine: A related compound with a similar amine group but different substituents on the phenyl ring.

Uniqueness: ®-1-Phenylbutylamine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its specific structure allows for selective binding to certain molecular targets, making it valuable in research and industrial applications.

生物活性

(R)-1-Phenylbutylamine is a chiral organic compound belonging to the class of amines, characterized by a phenyl group attached to a butylamine chain. Its unique structure imparts significant biological activity and potential applications in medicinal chemistry, biotransformation studies, and enzyme interactions.

Chemical Structure and Properties

- Molecular Formula: CHN

- CAS Number: 6150-01-2

- Chirality: The compound exists as two enantiomers, with this compound being the focus of this study due to its distinct biological properties compared to its (S)-enantiomer.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity. This interaction can lead to various physiological effects, which are crucial for its potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound can enhance the activity of certain enzymes. For example, a study demonstrated that a tryptophan mutant showed a 50% increase in activity when exposed to this compound compared to controls . This suggests that the compound may serve as an effective ligand in enzyme catalysis.

Biotransformation Studies

Biotransformation studies have highlighted the role of this compound in metabolic processes. Endophytic fungi from Brazilian flora have been shown to metabolize this compound, leading to various products with altered biological activities. Notably, the compound was successfully transformed into more polar metabolites, enhancing excretion rates from organisms .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-1-Phenylbutylamine | Chiral enantiomer | Different receptor interactions |

| Phenylethylamine | Shorter carbon chain | Similar but less potent effects |

| Amphetamine | Similar amine group | Stimulant effects; broader pharmacological profile |

Case Study 1: Enantioselective Biotransformation

A study investigated the biotransformation of racemic 1-phenylethylamine using various microorganisms. The results indicated that this compound exhibited higher enantioselectivity during enzymatic reactions, leading to significant yields of desired metabolites . This highlights its potential utility in asymmetric synthesis and pharmaceutical applications.

Case Study 2: Pharmacological Potential

Research has explored the pharmacological potential of this compound as an intermediate in drug development. Its ability to modulate enzyme activity suggests it could be beneficial in designing drugs targeting specific metabolic pathways. The ongoing investigations focus on its efficacy and safety profile in clinical settings .

常见问题

Q. Basic: What synthetic methodologies are recommended for enantioselective synthesis of (R)-1-Phenylbutylamine?

Answer:

Enantioselective synthesis of this compound typically employs chiral auxiliaries or catalysts. A validated approach involves diastereoselective formation using (R)-PGA (phenylglycinol-derived auxiliary) to yield enantiomerically pure 1-arylbutylamines . Key steps include:

Chiral Induction : Use of enantiopure amines or transition-metal catalysts to control stereochemistry.

Purification : Chromatographic separation (e.g., chiral HPLC) to isolate the (R)-enantiomer.

Characterization : Confirmation via polarimetry and nuclear Overhauser effect (NOE) NMR spectroscopy.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Auxiliary | 65–75 | ≥98% | |

| Asymmetric Catalysis | 50–60 | 90–95% |

Q. Basic: Which analytical techniques are essential for verifying enantiomeric purity in this compound?

Answer:

Critical techniques include:

Chiral HPLC : Utilizes columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Optimal mobile phases: hexane/isopropanol (90:10) with 0.1% diethylamine .

NMR Spectroscopy : Analysis of diastereomeric derivatives (e.g., Mosher’s esters) to confirm absolute configuration.

Polarimetry : Specific rotation measurements ([α]D) compared to literature values.

Note : Reproducibility requires strict adherence to column conditioning protocols and temperature control (±0.5°C) .

Q. Advanced: How does this compound act as a nucleation inhibitor in Dutch resolution of chiral acids?

Answer:

this compound suppresses premature crystallization of diastereomeric salts, enhancing resolution efficiency. Key methodologies:

Turbidity Measurements : Quantify nucleation kinetics by monitoring light transmission at 600 nm during cooling cycles (e.g., 40°C → 20°C at 0.5°C/min) .

Additive Optimization : Determine minimal inhibitory concentration (MIC) via dose-response experiments (typically 10 mol% additive) .

Mechanistic Insight : Competitive adsorption at crystal growth sites, as evidenced by atomic force microscopy (AFM) .

Q. Advanced: How can researchers resolve contradictions in reported enantioselectivity data for this compound?

Answer:

Contradictions often arise from variability in experimental conditions or characterization methods. Mitigation strategies:

Systematic Reproducibility Checks : Replicate studies using identical solvents (e.g., ethanol vs. methanol), temperatures, and crystallization rates .

Meta-Analysis : Cross-reference datasets from open-access repositories (e.g., European Open Science Cloud) to identify outliers .

Advanced Characterization : Combine X-ray crystallography (for solid-state configuration) with solution-state NMR to rule out polymorphic effects .

Q. Advanced: What structural analogs of this compound improve chiral resolution efficacy?

Answer:

Substituent modifications on the aromatic ring or alkyl chain alter steric and electronic interactions:

Electron-Withdrawing Groups : Nitro or chloro substituents enhance diastereomeric salt stability via dipole interactions .

Branched Alkyl Chains : (R)-1-(4-Methoxyphenyl)butylamine increases solubility, reducing aggregation during nucleation .

Table 2 : Comparative Efficacy of Analogs

| Analog | Resolution Efficiency (%) | Reference |

|---|---|---|

| (R)-1-(4-Cl-Phenyl)butylamine | 85 | |

| (R)-1-(3,4-DiOMe-Phenyl)butylamine | 78 |

Q. Advanced: How should researchers design experiments to optimize reaction conditions for this compound synthesis?

Answer:

Employ a factorial design approach:

Variables : Temperature (25–60°C), solvent polarity (ethanol vs. THF), and catalyst loading (1–5 mol%).

Response Metrics : Yield, ee, and reaction time.

Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology (RSM) .

Q. Advanced: What protocols ensure reproducibility in documenting this compound synthesis?

Answer:

Follow guidelines from the Beilstein Journal of Organic Chemistry:

Detailed Experimental Section : Specify equipment (e.g., Schlenk line for air-sensitive steps), purification gradients, and characterization data for ≥95% purity .

Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (CIF files) .

Data Archiving : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .

属性

IUPAC Name |

(1R)-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOXKVFLASIOJD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368709 | |

| Record name | (1R)-1-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-01-2 | |

| Record name | (1R)-1-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。